REACTION_CXSMILES
|
C(O[C:5]1([CH3:14])[CH:9]=[CH:8][C:7](=[O:10])[CH:6]1[CH2:11][CH:12]=[CH2:13])(=O)C.[C:15]([O-:18])(=[O:17])[CH3:16].[Na+]>C(O)(=O)C>[C:15]([O:18][CH:9]1[CH2:8][C:7](=[O:10])[C:6]([CH2:11][CH:12]=[CH2:13])=[C:5]1[CH3:14])(=[O:17])[CH3:16] |f:1.2|
|
Name
|
3-acetoxy-2-allyl-3-methyl-4-cyclopentenone
|
Quantity
|
19.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1(C(C(C=C1)=O)CC=C)C
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
The residue was shaken with toluene (70 ml) and water (40 ml)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a four necked flask equipped with an agitator
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 5 hours with agitation
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
was evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with an aqueous solution of sodium bicarbonate
|
Type
|
CONCENTRATION
|
Details
|
water and concentrated
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1C(=C(C(C1)=O)CC=C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 176.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |